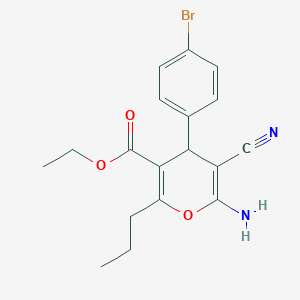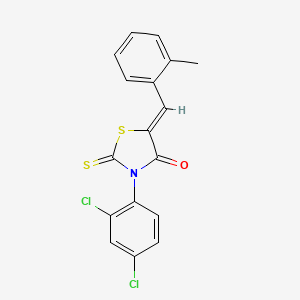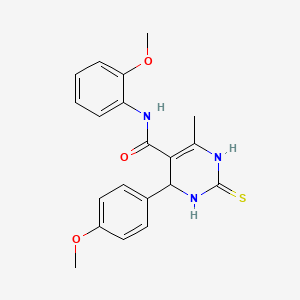
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it could be used to treat inflammatory diseases such as arthritis. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating that it could be used as a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. In addition, its potential applications in the field of medicinal chemistry make it an attractive candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop new therapies based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate.
Orientations Futures
There are many potential future directions for research on ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1. One area of interest is the development of new drugs based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, particularly for the treatment of inflammatory diseases and cancer. Another area of research could focus on elucidating the exact mechanism of action of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which could lead to the development of more targeted therapies. Finally, further studies could investigate the potential side effects and toxicity of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which would be important for its eventual use as a drug.
Méthodes De Synthèse
Compound 1 can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 4-bromo-2-cyano-3-phenylacrylate. This intermediate is then reacted with 2-propyl-1,3-dioxolane-4-methanol and ammonium acetate to yield ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. This method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs. In addition, it has been shown to inhibit the activity of certain enzymes, which could lead to the development of new therapies for various diseases.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVLDLJOAYSXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)


![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)
